molecular formula C8H13N5O2 B12909158 tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate CAS No. 887407-15-0

tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate

Cat. No.: B12909158
CAS No.: 887407-15-0
M. Wt: 211.22 g/mol
InChI Key: SKSIGJGFRUKGOA-UHFFFAOYSA-N
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Description

tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate: is a chemical compound known for its applications in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is recognized for its water solubility and biocompatibility, making it a valuable ligand in various chemical biology experiments .

Properties

CAS No.

887407-15-0

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

tert-butyl N-(1,2,4-triazole-1-carboximidoyl)carbamate

InChI

InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)12-6(9)13-5-10-4-11-13/h4-5H,1-3H3,(H2,9,12,14)

InChI Key

SKSIGJGFRUKGOA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N)/N1C=NC=N1

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)N1C=NC=N1

Origin of Product

United States

Preparation Methods

Carbamate Formation

Carbamates are commonly synthesized using tert-butyl chloroformate as the starting material. The reaction proceeds as follows:

  • Reagents: tert-butyl chloroformate and an amine source.
  • Conditions: The reaction is carried out in an organic solvent like dichloromethane under cooling (0–5°C) to prevent side reactions.
  • Mechanism: The amine attacks the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.

Incorporation of Triazole

The triazole ring can be introduced through condensation reactions involving hydrazine derivatives and nitriles:

  • Reagents: Hydrazine hydrate and a nitrile precursor.
  • Conditions: Mild heating (~50°C) in ethanol or another polar solvent facilitates ring closure.
  • Outcome: Formation of the 1,2,4-triazole ring.

Coupling with Amino Group

The amino group is linked to the triazole via a methylene bridge:

  • Reagents: Formaldehyde or similar one-carbon donors.
  • Conditions: Acidic or basic catalysis promotes the condensation reaction.
  • Yield Optimization: Using catalysts like sodium azide improves product yield by enhancing nucleophilicity.

Representative Reaction Scheme

Step Reagents Conditions Product
Formation of tert-butyl carbamate tert-butyl chloroformate + amine Dichloromethane, 0–5°C tert-butyl carbamate
Triazole synthesis Hydrazine hydrate + nitrile Ethanol, ~50°C 1,2,4-triazole
Coupling reaction Formaldehyde + triazole derivative Acid/base catalysis Final compound

Challenges and Optimization Strategies

Challenges:

  • Side reactions during carbamate formation due to overreaction with chloroformate.
  • Low yield in triazole synthesis due to incomplete ring closure.

Optimization:

  • Use of excess amine during carbamate formation to prevent undesired by-products.
  • Employing catalysts like cesium carbonate for efficient coupling reactions.

Analytical Data

Analytical methods such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound:

  • NMR Peaks: Characteristic signals for tert-butyl groups (~1.4 ppm) and triazole protons (~7–8 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z = 211 confirms molecular weight.

Chemical Reactions Analysis

tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts specific to the type of reaction being performed. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in click chemistry reactions, facilitating the synthesis of complex molecules.

    Biology: Its biocompatibility makes it suitable for bioconjugation experiments, where it helps in labeling biomolecules.

    Medicine: It is used in the development of drug delivery systems and imaging agents due to its ability to form stable complexes with various biomolecules.

    Industry: It finds applications in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis .

Biological Activity

The compound tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate is a derivative of triazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications based on available research findings.

Synthesis of tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate

The synthesis of this compound typically involves the condensation of tert-butyl carbamate with an appropriate triazole derivative. The synthetic pathway generally follows these steps:

  • Preparation of Triazole Derivative :
    • Starting from 1H-1,2,4-triazole, functional groups are introduced to create a suitable amine precursor.
  • Condensation Reaction :
    • The triazole derivative is reacted with tert-butyl carbamate under acidic or basic conditions to form the desired product.

This method allows for the introduction of various substituents that can enhance the biological activity of the final compound.

Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing triazole moieties have been shown to be effective against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The specific biological activity of tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate has been evaluated in several studies:

  • Antibacterial Assays :
    • In a microdilution broth susceptibility assay, compounds similar to tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were found to be particularly effective against E. coli and Bacillus cereus .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens:

  • In Vitro Studies :
    • Similar compounds have been tested against fungal strains such as Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .

Cytotoxicity

The safety profile of new compounds is crucial in drug development. The cytotoxicity of tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate has been assessed using the Artemia salina lethality assay:

  • Toxicity Evaluation :
    • Preliminary data suggest low toxicity levels at effective antimicrobial concentrations, indicating a favorable therapeutic index .

Case Study 1: Antibacterial Efficacy

In a study evaluating various triazole derivatives for antibacterial activity, it was found that certain modifications to the triazole ring significantly enhanced activity against resistant strains. The study highlighted that compounds with bulky groups like tert-butyl showed improved penetration through bacterial membranes.

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of similar triazole derivatives revealed that introducing amino groups enhanced binding affinity to fungal enzymes involved in cell wall synthesis. This mechanism was crucial in developing more effective antifungal agents.

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